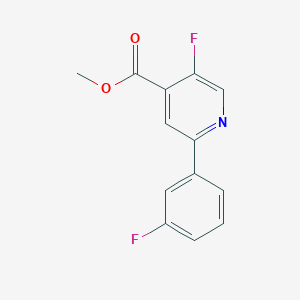
Methyl 5-fluoro-2-(3-fluorophenyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-2-(3-fluorophenyl)isonicotinate is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics such as reduced basicity and altered reactivity compared to non-fluorinated analogues .
Méthodes De Préparation
One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by a reaction with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired fluorinated pyridine derivative in high yields. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
Methyl 5-fluoro-2-(3-fluorophenyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include sodium methoxide, palladium on carbon, and ammonium formate.
Applications De Recherche Scientifique
Methyl 5-fluoro-2-(3-fluorophenyl)isonicotinate has been used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity.
Industry: The compound is used in the development of new materials with enhanced properties.
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-2-(3-fluorophenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 5-fluoro-2-(3-fluorophenyl)isonicotinate can be compared with other fluorinated pyridine derivatives, such as:
- Methyl 2-fluoro-5-(3-fluorophenyl)isonicotinate
- Methyl 2-chloro-5-fluoro-3-(methyl-d3)isonicotinate
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of fluorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H9F2NO2 |
|---|---|
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
methyl 5-fluoro-2-(3-fluorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)10-6-12(16-7-11(10)15)8-3-2-4-9(14)5-8/h2-7H,1H3 |
Clé InChI |
NCUNUUNRIGRTOJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1F)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


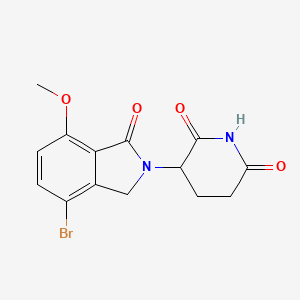

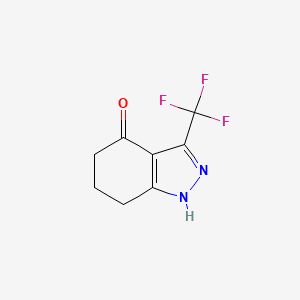
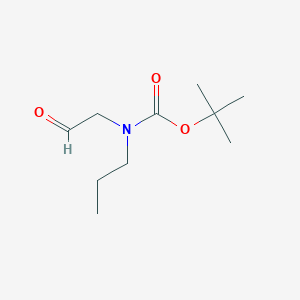
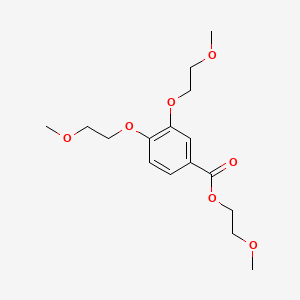



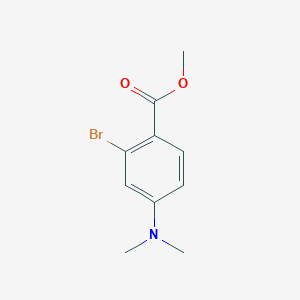

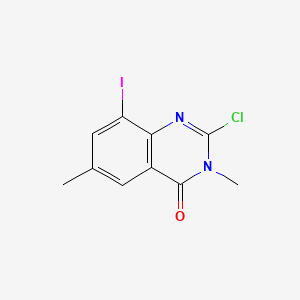
![Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13911900.png)
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
